![molecular formula C17H23N5O5 B2886401 methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887874-85-3](/img/structure/B2886401.png)
methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a purine ring, along with various other functional groups including a methoxyethyl group and a propanoate group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the methoxyethyl group might be susceptible to reactions involving the ether linkage, while the propanoate group could potentially undergo reactions involving the carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate and ether groups might influence its solubility properties .Scientific Research Applications
Nucleic Acid-Based Drug Development
This compound is of significant interest in the development of nucleic acid-based therapeutics. The modifications it introduces to nucleic acids can enhance their biophysical and pharmacological properties, making them more effective as therapeutic agents . For example, the compound can be used to synthesize 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA), which are used in several approved nucleic acid therapeutics .
Enzymatic Synthesis of Modified RNAs
The compound plays a crucial role in the enzymatic synthesis of 2’-modified RNA oligomers. By reducing steric hindrance, it enables the efficient synthesis of both defined and random-sequence 2’OMe-RNA and MOE-RNA oligomers up to 750 nucleotides in length . This opens up new avenues for the use of these modified RNAs in various applications, including directed evolution and nanotechnology .
Directed Evolution of RNA Molecules
In directed evolution, this compound can be utilized to create RNA molecules with desired properties. The ability to synthesize long chains of 2’OMe-RNA and MOE-RNA allows for the development of RNA endonuclease catalysts that can cleave specific mRNA targets, such as oncogenic KRAS and β-catenin CTNNB1 mRNAs .
Nanotechnology and Molecular Engineering
The compound’s role in facilitating the synthesis of modified RNAs extends to nanotechnology. It can be used to engineer RNA aptamers with high affinity for specific targets, such as vascular endothelial growth factor . These aptamers can be used in the design of targeted drug delivery systems and diagnostic tools.
Allele-Specific mRNA Cleavage
The compound enables the discovery of RNA endonuclease catalysts composed entirely of 2’OMe-RNA, which are capable of allele-specific cleavage of mRNAs. This has potential applications in precision medicine, where such catalysts can be designed to target and deactivate disease-causing genetic variants .
Therapeutic Immunology
In the field of therapeutic immunology, the compound can be used to synthesize RNA oligomers that serve as high-affinity ligands for immune modulators. This can lead to the development of new immunotherapies that harness the body’s own immune system to fight diseases .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5/c1-9-10(2)21-12-13(18-16(21)20(9)7-8-26-5)19(4)17(25)22(14(12)23)11(3)15(24)27-6/h11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLFBARLQRKWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C(C)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810392 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.